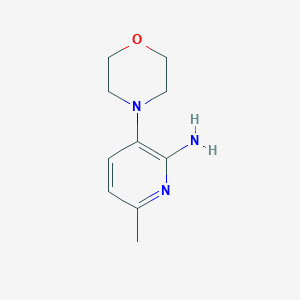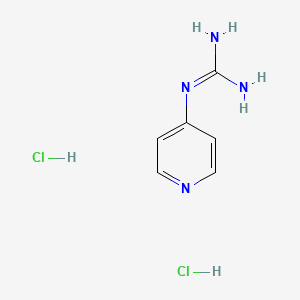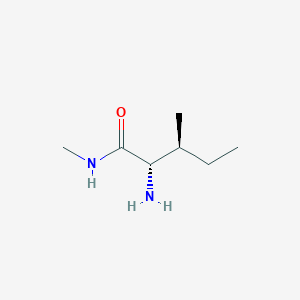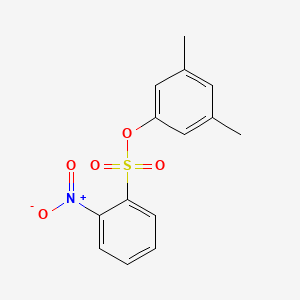
3,5-Dimethylphenyl 2-nitrobenzenesulfonate
Übersicht
Beschreibung
3,5-Dimethylphenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C14H13NO5S It is characterized by the presence of a 3,5-dimethylphenyl group attached to a 2-nitrobenzenesulfonate moiety
Vorbereitungsmethoden
3,5-Dimethylphenyl 2-nitrobenzenesulfonate can be synthesized via a nucleophilic substitution reaction. The typical synthetic route involves the reaction between 3,5-dimethylphenol and 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic attack of the phenol on the sulfonyl chloride . The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Analyse Chemischer Reaktionen
3,5-Dimethylphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylphenyl 2-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group can form strong interactions with positively charged sites on proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylphenyl 2-nitrobenzenesulfonate can be compared with similar compounds such as:
3,5-Dimethylphenyl 4-nitrobenzenesulfonate: Similar structure but with the nitro group in a different position.
2,4-Dimethylphenyl 2-nitrobenzenesulfonate: Similar structure but with different methyl group positions.
3,5-Dimethylphenyl 2-nitrobenzoate: Similar structure but with a benzoate group instead of a sulfonate group.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 2-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-10-7-11(2)9-12(8-10)20-21(18,19)14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKBJVAOSUKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)
![Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-](/img/structure/B3229260.png)
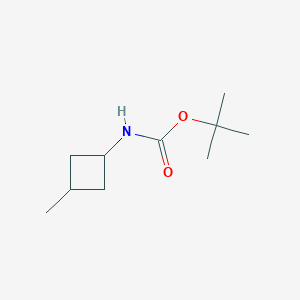

![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
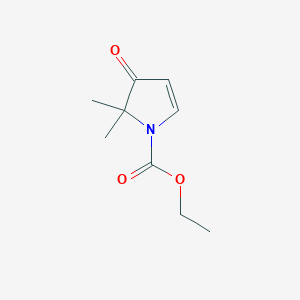
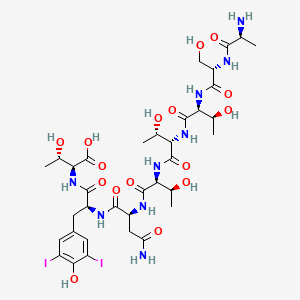
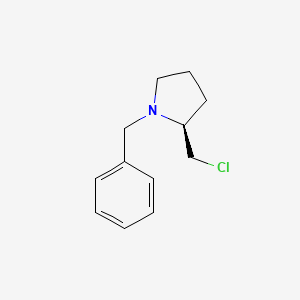
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3229322.png)
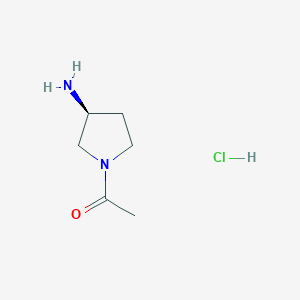
![2-(Dimethylamino)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3229335.png)
